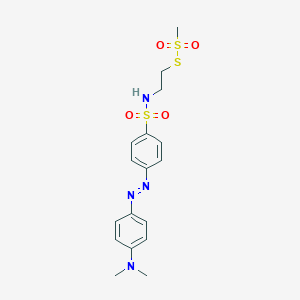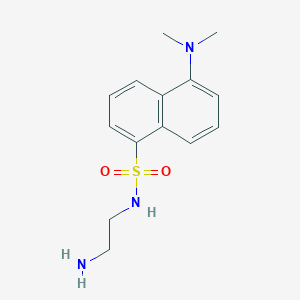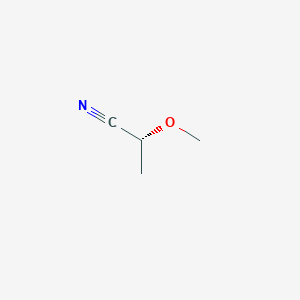
Dabsylaminoethyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabsylaminoethyl Methanethiosulfonate is a chemical compound of interest in the synthesis and analysis of molecular structures, chemical reactions, and properties. However, direct studies specifically focusing on Dabsylaminoethyl Methanethiosulfonate are scarce, necessitating a review of related methanethiosulfonate compounds to infer potential characteristics and applications.
Synthesis Analysis
The synthesis of methanethiosulfonate derivatives can involve reactions with dimethyl sulfoxide and hydrogen chloride or catalytic processes involving oxalyl chloride or anhydrous HCl in acetonitrile under reflux conditions for ideal yields. Methanesulfenic acid is proposed as a key intermediate in these reactions (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure and conformational studies of methanethiosulfonate derivatives, such as methyl methanethiosulfonate, reveal preferences for specific conformations, such as gauche, determined through electron-diffraction data and computational methods. The analyses highlight the influence of nonbonding and hyperconjugative interactions on conformational stability (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
Methanethiosulfonate compounds participate in a variety of chemical reactions, including antifungal and antibacterial activities. The formation of methyl methanethiosulfonate from the reaction product of dimethyl sulfoxide with hydrogen chloride is an example of their reactive capabilities and potential biological activity (Tsuchiya et al., 1964).
Physical Properties Analysis
Studies on related methanethiosulfonate derivatives focus on their gas-phase structures, vibrational properties, and rotational barriers, offering insights into their physical characteristics. The gauche conformation preference and the analysis of vibrational modes through experimental and theoretical data provide a basis for understanding the physical properties of these compounds (Tuttolomondo et al., 2007).
Chemical Properties Analysis
The reactivity of methanethiosulfonate compounds with various reagents and under different conditions highlights their chemical versatility. For instance, the synthesis of coenzyme M analogues and their activity in specific enzyme systems demonstrate the utility of methanethiosulfonate derivatives in biochemical processes (Gunsalus et al., 1978).
Wissenschaftliche Forschungsanwendungen
RNA Labeling and Purification
Duffy et al. (2015) describe a method for labeling and purifying RNA using methanethiosulfonate (MTS) reagents, including Dabsylaminoethyl Methanethiosulfonate. This method proved more efficient than the commonly used HPDP-biotin, allowing for higher yields and less biased enrichment in studying RNA, such as microRNA turnover in human cells (Duffy et al., 2015).
Investigation of Volatile Sulfur Compounds
Chin and Lindsay (1994) explored the formation of volatile sulfur compounds in disrupted cabbage tissues. Their research indicated that methanethiosulfonate derivatives, including Dabsylaminoethyl Methanethiosulfonate, play a role in the chemical disproportionation of methyl methanethiosulfinate, contributing to the formation of these compounds (Chin & Lindsay, 1994).
Study of Ion Translocation Pathways
Zhu et al. (2009) investigated the structural requirement of transmembrane segment 1 (TM1) residues in mediating Na+/HCO3- cotransporter transport. They tested methanethiosulfonate reagents, such as Dabsylaminoethyl Methanethiosulfonate, to determine the sensitivity of cysteine mutants in the transmembrane segment, enhancing understanding of ion translocation pathways (Zhu et al., 2009).
Enzyme Modification
Dickman and Jones (2000) utilized methanethiosulfonate reagents to introduce structural modifications in enzymes. They found that covalent coupling of chiral auxiliary methanethiosulfonate ligands, such as Dabsylaminoethyl Methanethiosulfonate, to cysteine mutants of enzymes could significantly alter their catalytic activity (Dickman & Jones, 2000).
Protein Disulfide Bond Analysis
Karala and Ruddock (2007) investigated the efficiency of S-Methyl methanethiosulfonate (MMTS), a related compound, in trapping the natural thiol-disulfide state of proteins. This research has implications for the use of Dabsylaminoethyl Methanethiosulfonate in similar contexts, particularly in studying protein S-nitrosylation and enzyme activities related to cysteines (Karala & Ruddock, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(24,25)18-12-13-26-27(3,22)23/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGLPBPCBBYYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390835 |
Source


|
| Record name | Dabsylaminoethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dabsylaminoethyl Methanethiosulfonate | |
CAS RN |
887354-19-0 |
Source


|
| Record name | Dabsylaminoethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)






![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

